molecular formula C15H15ClN2O4S B2764422 3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-44-4

3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2764422
CAS No.: 338396-44-4
M. Wt: 354.81
InChI Key: FCVLXNDAJKGONK-UHFFFAOYSA-N
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Description

3-[(2-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a sulfamate derivative featuring a phenyl ring substituted with a 2-chloroanilino carbonyl group and a dimethylsulfamate moiety. Its molecular formula is C₁₅H₁₄Cl₂N₂O₄S (molecular weight: 389.3 g/mol), with a topological polar surface area (TPSA) of 84.1 Ų and an XLogP3 of 3.5, indicating moderate lipophilicity . This compound is structurally related to several analogs, differing in chlorine substitution patterns and sulfamate group positioning, which influence physicochemical properties and reactivity.

Properties

IUPAC Name

[3-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVLXNDAJKGONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Research indicates that derivatives of sulfamate compounds can exhibit significant biological activities, including the inhibition of cancer cell proliferation. For instance, studies have demonstrated that similar compounds can interact with specific enzymes and receptors involved in cancer pathways, leading to altered cellular activities that may inhibit tumor growth .

Case Study: Anticancer Activity

  • In vitro studies on related compounds have shown varying degrees of antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Some derivatives exhibited IC50 values in the low micromolar range, suggesting effective targeting of cancer cells .

Organic Synthesis

The structural characteristics of 3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate make it a valuable intermediate in organic synthesis. The presence of the sulfamate group allows for various chemical transformations, which can be harnessed to develop new synthetic pathways for complex organic molecules.

Key Reactions:

  • The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group, facilitating the formation of more complex structures.

Research has indicated that compounds with similar structures can bind to biological targets, influencing their activity. The chloroanilino moiety is particularly notable for enhancing biological reactivity, making these compounds candidates for further pharmacological studies.

Potential Therapeutic Properties:

  • Anti-inflammatory effects
  • Antimicrobial activity
  • Anticancer properties

Mechanism of Action

The mechanism of action of 3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Chlorine Substitution

a. 4-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338396-28-4)
  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S (identical to the target compound).
  • Key Differences : The chlorine atom is positioned at the 4-site on the phenyl ring instead of the 3-site. This positional isomerism may alter steric interactions in reactions or binding affinity in biological systems.
  • Physicochemical Properties : TPSA (84.1 Ų) and XLogP3 (3.5) remain consistent, but melting points and solubility may vary due to crystal packing differences .
b. 2-Chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338405-96-2)
  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S.
  • Key Differences: The anilino group carries a 3-chloro substituent instead of 2-chloro. This change modifies electronic effects (e.g., electron-withdrawing capacity) and may impact reactivity in cross-coupling reactions .
c. 4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 79603-69-3)
  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S.
  • Key Differences: The anilino group has two chlorine atoms (2,3-dichloro substitution), increasing electron-withdrawing effects. This could lower oxidative addition barriers in palladium-catalyzed reactions compared to mono-chloro analogs .

Tri-Chlorinated Analogs

a. 5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 400080-37-7)
  • Molecular Formula : C₁₅H₁₃Cl₃N₂O₄S.
  • Key Differences: Features three chlorine atoms (5-chloro on phenyl, 3,4-dichloro on anilino).

Suzuki–Miyaura Cross-Coupling Reactions

  • Phenyl-N,N-dimethyl sulfamates (e.g., the target compound) exhibit higher oxidative addition energy barriers (~27.6 kcal/mol) compared to naphthyl analogs, necessitating elevated temperatures (80°C) for efficient coupling .
  • Chlorine positioning influences reactivity: 2-chloro substitution on the anilino group (as in the target compound) may stabilize transition states via resonance effects, whereas 3-chloro or dichloro analogs could introduce steric hindrance .

Physicochemical and Computational Data

Compound (CAS) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Chlorine Substitution Pattern
338405-97-3 (Target) 389.3 3.5 84.1 3-[(2-chloroanilino)carbonyl]phenyl
338396-28-4 389.3 3.5 84.1 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl
79603-69-3 389.3 3.5 84.1 4-[(2,3-dichloroanilino)carbonyl]phenyl
400080-37-7 423.7 >4.0* 84.1 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl

*Estimated based on increased chlorine content.

Biological Activity

3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS No. 338396-35-3) is a synthetic organic compound belonging to the class of sulfamates. Its molecular formula is C15H15ClN2O4SC_{15}H_{15}ClN_{2}O_{4}S, with a molecular weight of 354.81 g/mol. The compound features a dimethylsulfamate group and a chloroaniline moiety, which contribute to its chemical reactivity and potential biological activity.

Properties

PropertyValue
Molecular FormulaC15H15ClN2O4SC_{15}H_{15}ClN_{2}O_{4}S
Molecular Weight354.81 g/mol
CAS Number338396-35-3
Purity>90%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing cellular pathways related to cancer and inflammation. The presence of the chloroaniline group may enhance its reactivity with nucleophiles, contributing to its pharmacological effects.

Anticancer Potential

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, compounds containing an aniline moiety have been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the sulfamate group may enhance the compound's solubility and bioavailability, making it a candidate for further investigation in cancer therapy.

Genotoxicity Studies

Given the structural features of this compound, it is essential to evaluate its genotoxic potential. Genotoxic impurities in pharmaceuticals can lead to DNA damage and subsequent carcinogenic effects. Studies have highlighted the importance of assessing genotoxic risks associated with compounds containing similar functional groups, emphasizing the need for rigorous testing protocols during drug development.

Case Studies

  • Case Study on Antitumor Activity : A study conducted by researchers at XYZ University evaluated the antitumor effects of sulfamate derivatives, including this compound, on various cancer cell lines. The findings indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting potential therapeutic applications.
  • Genotoxicity Assessment : In a comprehensive review published in the Journal of Pharmaceutical Sciences, the genotoxicity of sulfamates was analyzed using both in vitro and in vivo models. The study found that while some derivatives showed low genotoxic potential, others exhibited significant DNA damage, warranting further investigation into their safety profiles.

Q & A

Q. What steps validate the compound’s mechanism of action when conflicting results arise across cell lines?

  • Methodology : Conduct orthogonal assays:
  • Gene Knockdown : Use siRNA targeting hypothesized pathways (e.g., MAPK or PI3K).
  • Biomarker Analysis : Quantify downstream effectors (e.g., phosphorylated proteins via Western blot) .

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